N-(2-Quinolin-4-ylethyl)prop-2-enamide
Description
N-(2-Quinolin-4-ylethyl)prop-2-enamide is a quinoline-based acrylamide derivative characterized by a prop-2-enamide (acrylamide) group linked to the quinoline core via an ethyl chain at the 4-position of the quinoline ring. This compound belongs to a class of molecules designed to exploit the pharmacological versatility of the quinoline scaffold, which is known for its broad bioactivity, including antimicrobial, anticancer, and analgesic properties. The acrylamide moiety enhances structural rigidity and may improve binding affinity to biological targets through hydrogen bonding or π-π stacking interactions.
Properties
IUPAC Name |
N-(2-quinolin-4-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-14(17)16-10-8-11-7-9-15-13-6-4-3-5-12(11)13/h2-7,9H,1,8,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIGZRIDCVEKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC=NC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Quinolin-4-ylethyl)prop-2-enamide typically involves the reaction of 2-chloroquinoline with an appropriate amine under basic conditions. One common method includes the use of phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the reaction of isatin derivatives with suitable reagents to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Quinolin-4-ylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the double bond in the prop-2-enamide moiety to a single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated amide derivatives.
Scientific Research Applications
N-(2-Quinolin-4-ylethyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-Quinolin-4-ylethyl)prop-2-enamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Key structural differences :
- Substituents on Quinoline: The target compound lacks electron-withdrawing groups (e.g., bromine in 6m, 6n, 6o), which may reduce electrophilic reactivity compared to brominated analogs .
- Linker and Functional Groups : Unlike carboxamide derivatives (e.g., 5a1–5a7), the acrylamide group in the target compound introduces a planar, conjugated system that may enhance binding to hydrophobic pockets in target proteins .
Physicochemical Properties
Analysis :
Antibacterial Activity
Quinoline-4-carboxamide derivatives (e.g., 5a1–5a7) demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5–8 µg/mL. The dimethylaminopropyl and morpholino substituents in these compounds enhanced membrane penetration and target binding .
Analgesic Activity
The quinolinyl-propanoic acid derivative 36a (4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide) exhibited high analgesic activity in rodent models, attributed to its nitrile group and possible metabolic conversion to active acids or amides . The target compound’s acrylamide group may similarly modulate pain pathways, though direct evidence is lacking.
Pharmacokinetic and Toxicity Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
